
(E)-N-methoxy-1-pyridin-3-ylethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-methoxy-1-pyridin-3-ylethanimine is a chemical compound with the molecular formula C12H12N2O. It is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience and has shown potential in the treatment of various neurological disorders.
Mécanisme D'action
MPEP acts as a selective antagonist of mGluR5 by binding to the receptor and blocking its activation by glutamate. This leads to a reduction in the activity of the receptor and a subsequent decrease in the release of dopamine in the brain.
Biochemical and Physiological Effects:
MPEP has been found to have various biochemical and physiological effects in the brain. It has been shown to reduce the release of dopamine in the brain, which is involved in various neurological disorders such as Parkinson's disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages as a research tool. It is a potent and selective antagonist of mGluR5, which makes it an ideal tool for studying the physiological and pathological processes involving this receptor. However, MPEP has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on (E)-N-methoxy-1-pyridin-3-ylethanimine. One potential direction is to investigate its potential as a therapeutic agent for various neurological disorders. Another direction is to study its mechanism of action in more detail, with a focus on understanding how it interacts with other neurotransmitter systems in the brain. Additionally, there is a need to develop more efficient synthesis methods for MPEP to facilitate its use in research.
Méthodes De Synthèse
The synthesis of (E)-N-methoxy-1-pyridin-3-ylethanimine is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing MPEP is through the reaction of 3-bromopyridine with 3-aminopropene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
MPEP has been extensively studied in the field of neuroscience and has shown potential in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been found to be a potent and selective antagonist of mGluR5, which is involved in various physiological and pathological processes in the brain.
Propriétés
Numéro CAS |
121453-74-5 |
|---|---|
Nom du produit |
(E)-N-methoxy-1-pyridin-3-ylethanimine |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(E)-N-methoxy-1-pyridin-3-ylethanimine |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11-2)8-4-3-5-9-6-8/h3-6H,1-2H3/b10-7+ |
Clé InChI |
GQVZJNQBBQXBLM-JXMROGBWSA-N |
SMILES isomérique |
C/C(=N\OC)/C1=CN=CC=C1 |
SMILES |
CC(=NOC)C1=CN=CC=C1 |
SMILES canonique |
CC(=NOC)C1=CN=CC=C1 |
Synonymes |
Ethanone, 1-(3-pyridinyl)-, O-methyloxime (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



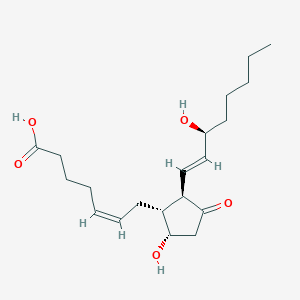
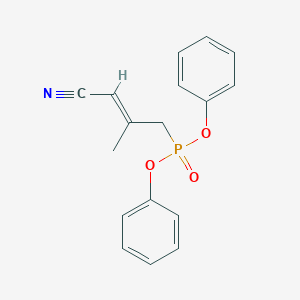

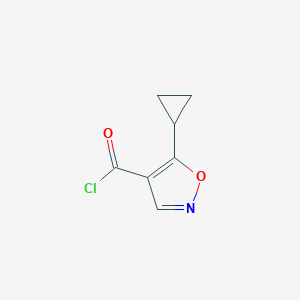
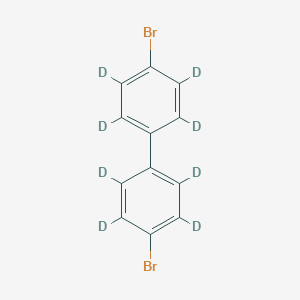
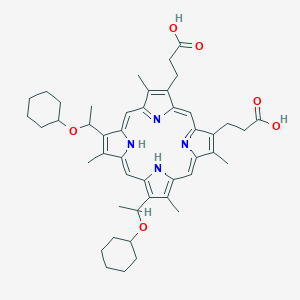
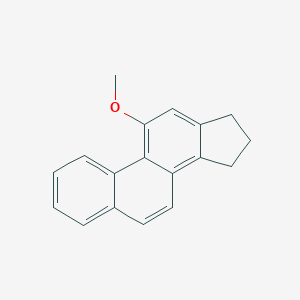
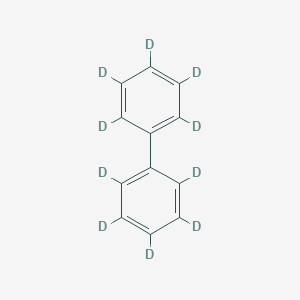
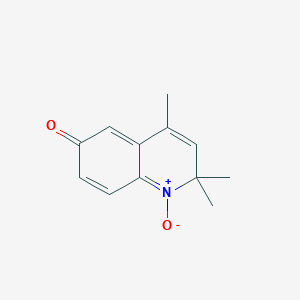
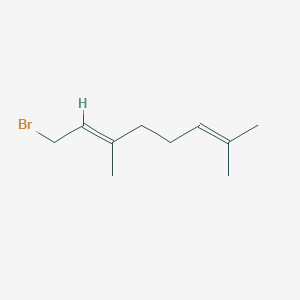
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
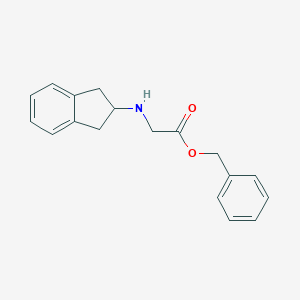
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)